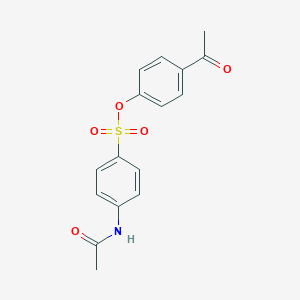
4-Acetylphenyl 4-(acetylamino)benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetylphenyl 4-(acetylamino)benzenesulfonate is an organic compound with the molecular formula C16H15NO5S and a molecular weight of 333.36 g/mol . This compound is known for its unique structure, which includes both acetyl and sulfonate functional groups, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetylphenyl 4-(acetylamino)benzenesulfonate typically involves the reaction of 4-acetylphenol with 4-acetylaminobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4-Acetylphenyl 4-(acetylamino)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyl or sulfonate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols .
科学的研究の応用
4-Acetylphenyl 4-(acetylamino)benzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-acetylphenyl 4-(acetylamino)benzenesulfonate involves its interaction with specific molecular targets and pathways. The acetyl and sulfonate groups can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Acetylphenol: A precursor in the synthesis of 4-acetylphenyl 4-(acetylamino)benzenesulfonate.
4-Acetylaminobenzenesulfonyl Chloride: Another precursor used in the synthesis.
Benzenesulfonic Acid Derivatives: Compounds with similar sulfonate functional groups.
Uniqueness
This compound is unique due to its combination of acetyl and sulfonate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
生物活性
4-Acetylphenyl 4-(acetylamino)benzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H15N1O4S
- CAS Number : 886142-23-0
The structure features an acetyl group attached to a phenyl ring, which is further substituted with an acetylamino group and a benzenesulfonate moiety. This unique combination of functional groups may contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that the compound may exhibit:
- Anti-inflammatory properties : By inhibiting specific enzymes linked to inflammation.
- Antimicrobial activity : Potential effects against various bacterial strains.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's biological efficacy. The following table summarizes key findings from these studies:
Case Studies
- Acetylcholinesterase Inhibition : A study evaluated the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The results indicated a significant inhibitory effect, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer’s.
- Anti-inflammatory Effects : In another study, the compound was tested for its anti-inflammatory properties using a cell-based model. The results demonstrated a reduction in pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.
- Antimicrobial Properties : The antimicrobial activity was assessed against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
These comparisons indicate that while similar compounds exhibit various biological activities, this compound offers a unique profile that warrants further investigation.
特性
IUPAC Name |
(4-acetylphenyl) 4-acetamidobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-11(18)13-3-7-15(8-4-13)22-23(20,21)16-9-5-14(6-10-16)17-12(2)19/h3-10H,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZOMGDZXFORJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














